molecular formula C13H20BrNO3S B2688814 4-bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide CAS No. 898645-79-9

4-bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2688814
CAS No.: 898645-79-9
M. Wt: 350.27
InChI Key: OIDKTNKXEYNINL-UHFFFAOYSA-N
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Description

4-bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, an ethoxypropyl group, and two methyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Sulfonamidation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonamide precursor, such as chlorosulfonic acid (ClSO₃H) or sulfonyl chloride (RSO₂Cl), under basic conditions.

    Alkylation: The ethoxypropyl group is attached through an alkylation reaction using an appropriate alkylating agent, such as 3-ethoxypropyl bromide, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines, thiols, or alkoxides replace the bromine atom to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines (RNH₂), thiols (RSH), or alkoxides (RO⁻) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: New derivatives with nucleophiles replacing the bromine atom.

Scientific Research Applications

4-bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe to study biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-ethoxypropyl)-2,5-dimethoxybenzenesulfonamide
  • 4-bromo-N-(3-ethoxypropyl)benzamide
  • 4-bromo-N-(3-ethoxypropyl)-3,5-dimethoxybenzamide

Uniqueness

4-bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both the ethoxypropyl and dimethyl groups on the benzenesulfonamide core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3S/c1-4-18-7-5-6-15-19(16,17)13-9-10(2)12(14)8-11(13)3/h8-9,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDKTNKXEYNINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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